molecular formula C15H14BrNO4S2 B2384310 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine CAS No. 2034488-21-4

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine

Cat. No.: B2384310
CAS No.: 2034488-21-4
M. Wt: 416.3
InChI Key: ODJFCAYCEQCGFX-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine is a complex organic compound that features a unique combination of benzodioxole, bromothiophene, and pyrrolidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and bromothiophene intermediates, followed by their coupling with pyrrolidine under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole derivatives: Known for their biological activities and used in medicinal chemistry.

    Bromothiophene derivatives:

    Pyrrolidine derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S2/c16-14-3-4-15(22-14)23(18,19)17-6-5-11(8-17)10-1-2-12-13(7-10)21-9-20-12/h1-4,7,11H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJFCAYCEQCGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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